Ac-LEHD-AMC

描述

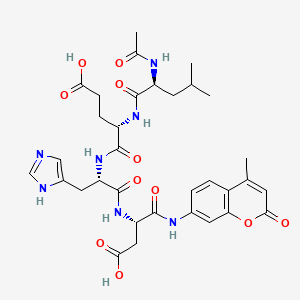

Structure

2D Structure

属性

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N7O11/c1-16(2)9-23(36-18(4)41)32(49)38-22(7-8-27(42)43)30(47)39-24(11-20-14-34-15-35-20)33(50)40-25(13-28(44)45)31(48)37-19-5-6-21-17(3)10-29(46)51-26(21)12-19/h5-6,10,12,14-16,22-25H,7-9,11,13H2,1-4H3,(H,34,35)(H,36,41)(H,37,48)(H,38,49)(H,39,47)(H,40,50)(H,42,43)(H,44,45)/t22-,23-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILMZAQLFLKJPG-QORCZRPOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N7O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-LEHD-AMC: A Technical Guide to its Role and Application in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amido-4-methylcoumarin (Ac-LEHD-AMC), a fluorogenic substrate pivotal for the study of apoptosis. This document details its core principles, its role in the intrinsic apoptotic pathway, and provides structured data and detailed protocols for its application in research and drug development.

Core Concepts: Understanding this compound

This compound is a synthetic tetrapeptide, Ac-Leu-Glu-His-Asp, covalently linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage of the peptide backbone after the aspartate residue by an active caspase-9, the AMC fluorophore is liberated. The free AMC molecule exhibits strong fluorescence, which can be quantitatively measured, providing a direct and sensitive readout of caspase-9 activity.[1][2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₄₁N₇O₁₁ | [1] |

| Molecular Weight | 711.7 g/mol | [1] |

| Excitation Wavelength | 340 - 360 nm | [1] |

| Emission Wavelength | 440 - 460 nm | |

| Purity | ≥95% | |

| Solubility | Soluble in water (1 mg/ml) and DMSO | |

| Storage | Store at -20°C, protected from light |

Kinetic Parameters

While specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the interaction of this compound with caspase-9 are not consistently reported across the literature, the catalytic efficiency (kcat/KM) for a closely related fluorogenic substrate, Ac-LEHD-AFC (7-amido-4-trifluoromethylcoumarin), has been determined. This value provides a strong indication of the substrate's efficacy.

| Parameter | Value | Substrate | Reference(s) |

| Catalytic Efficiency (kcat/KM) | (12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹ | Ac-LEHD-AFC |

The Role of this compound in the Intrinsic Pathway of Apoptosis

This compound is a specific tool for interrogating the intrinsic pathway of apoptosis, a form of programmed cell death initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. The central executioners of apoptosis are a family of cysteine proteases known as caspases. Caspase-9, the primary target of this compound, is a key initiator caspase in the intrinsic pathway.

The activation of caspase-9 is a critical commitment step in this pathway. Following intracellular stress, pro-apoptotic proteins like Bax and Bak induce the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9. This assembly forms a large protein complex known as the apoptosome. Within the apoptosome, pro-caspase-9 molecules are brought into close proximity, facilitating their dimerization and auto-activation through proteolytic cleavage.

Once activated, caspase-9 proceeds to cleave and activate downstream effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the systematic dismantling of the cell by cleaving a broad range of cellular proteins, ultimately leading to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.

The cleavage of this compound by active caspase-9 provides a direct measure of this key initiation step in the intrinsic apoptotic cascade.

Signaling Pathway of Caspase-9 Activation

Caption: Intrinsic pathway of apoptosis leading to caspase-9 activation.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to measure caspase-9 activity.

In Vitro Caspase-9 Activity Assay in Cell Lysates

This protocol details the measurement of caspase-9 activity in vitro from cell lysates.

Materials:

-

Cells of interest (treated and untreated controls)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

This compound substrate (10 mM stock in DMSO)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

-

96-well black microplate, opaque

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with the apoptosis-inducing agent of interest. Include an untreated control group.

-

Cell Lysis:

-

For adherent cells, wash with ice-cold PBS and then scrape cells into fresh PBS. For suspension cells, directly collect the cells.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10⁶ cells).

-

Incubate on ice for 10-15 minutes with occasional vortexing.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the assay.

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well.

-

Prepare a blank well containing 50 µL of Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

-

Reaction Initiation:

-

Prepare a working solution of this compound by diluting the 10 mM stock to 100 µM in 1X Reaction Buffer.

-

Add 10 µL of the 100 µM this compound working solution to each well (final concentration: 10 µM).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

-

Take readings every 5-10 minutes for 1-2 hours.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

Determine the rate of increase in fluorescence (RFU/min).

-

The caspase-9 activity can be expressed as the change in fluorescence per unit time per milligram of protein.

-

Experimental Workflow for In Vitro Caspase-9 Assay

Caption: General experimental workflow for measuring caspase-9 activity.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals studying apoptosis. Its specificity for caspase-9 allows for the precise and sensitive quantification of the initiation of the intrinsic apoptotic pathway. The protocols and data presented in this guide provide a robust framework for the successful application of this compound in elucidating the mechanisms of programmed cell death and in the development of novel therapeutics targeting apoptotic pathways.

References

Ac-LEHD-AMC: A Comprehensive Technical Guide to its Mechanism of Action in Caspase-9 Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Acetyl-L-Leucyl-L-Glutamyl-L-Histidyl-L-Aspartyl-7-Amino-4-Methylcoumarin (Ac-LEHD-AMC), a pivotal tool for the sensitive and specific detection of caspase-9 activity. This document provides a detailed overview of the underlying biochemical principles, experimental protocols, and data interpretation for researchers in apoptosis, cancer biology, and drug discovery.

Core Mechanism of Action: Fluorogenic Detection of Caspase-9

This compound is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by active caspase-9. The substrate consists of the preferred caspase-9 recognition sequence, LEHD (Leu-Glu-His-Asp), conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1][2]

In its intact form, this compound is non-fluorescent as the AMC fluorophore is quenched by the peptide. Caspase-9, a cysteine-aspartic protease, recognizes the LEHD sequence and cleaves the peptide bond after the aspartate residue.[1][3] This cleavage event liberates the free AMC molecule, which, upon excitation, emits a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of active caspase-9 in the sample, enabling quantitative measurement of enzyme activity.[4]

The fluorescence of the released AMC can be detected using a fluorometer or a microplate reader, with typical excitation and emission wavelengths of approximately 340-365 nm and 440-460 nm, respectively.

The Intrinsic Apoptotic Pathway and Caspase-9 Activation

Caspase-9 is a key initiator caspase in the intrinsic pathway of apoptosis, a fundamental process of programmed cell death. This pathway is triggered by various intracellular stresses, such as DNA damage, growth factor deprivation, or cytotoxic agents. A critical event in this pathway is the release of cytochrome c from the mitochondria into the cytosol.

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, leading to its oligomerization and the formation of a large, wheel-like protein complex known as the apoptosome. Procaspase-9, the inactive zymogen form of caspase-9, is then recruited to the apoptosome via its caspase activation and recruitment domain (CARD). This proximity-induced dimerization and conformational change within the apoptosome leads to the autocatalytic activation of caspase-9.

Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the systematic dismantling of the cell by cleaving a broad range of cellular proteins, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data: Substrate Specificity and Kinetics

The utility of this compound as a research tool is underscored by its selectivity for caspase-9. While some cross-reactivity with other caspases may occur at high concentrations, this compound is preferentially cleaved by caspase-9. The kinetic parameters, Michaelis constant (KM) and catalytic rate constant (kcat), quantify the efficiency and specificity of an enzyme for its substrate.

| Substrate | Caspase | KM (µM) | kcat (s⁻¹) | kcat/KM (µM⁻¹s⁻¹) | Reference |

| Ac-LEHD-afc | Caspase-9 | - | - | 128 | |

| Ac-LEHD-pNA | Caspase-9 | - | - | - | |

| Ac-DEVD-AMC | Caspase-3 | - | - | - | |

| Ac-IETD-AMC | Caspase-8 | - | - | - |

Experimental Protocols

A standardized protocol is crucial for obtaining reliable and reproducible results. The following section outlines a detailed methodology for a caspase-9 activity assay using this compound in cell lysates.

Materials and Reagents

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

-

This compound substrate (stock solution in DMSO, e.g., 10 mM)

-

Caspase-9 inhibitor (e.g., Z-LEHD-FMK) for negative controls

-

96-well, black, flat-bottom microplate

-

Fluorometric microplate reader

Experimental Workflow

The overall workflow for a caspase-9 activity assay can be broken down into several key stages, from sample preparation to data analysis.

Detailed Methodologies

Step 1: Preparation of Cell Lysates

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. An untreated cell population should be maintained as a negative control.

-

Cell Harvesting:

-

Adherent cells: Scrape cells in ice-cold PBS and collect by centrifugation at 500 x g for 5 minutes at 4°C.

-

Suspension cells: Collect by centrifugation at 500 x g for 5 minutes at 4°C.

-

-

Cell Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells per 50 µL). Incubate on ice for 10-20 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This lysate contains the active caspases.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay. This is essential for normalizing caspase activity.

Step 2: Caspase-9 Activity Assay

-

Plate Setup: In a 96-well black microplate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.

-

Controls:

-

Negative Control: Lysate from untreated cells.

-

Inhibitor Control: Lysate from apoptotic cells pre-incubated with a caspase-9 inhibitor (e.g., 1 µL of 10 µM Z-LEHD-FMK) for 10-15 minutes at 37°C.

-

Blank: Cell Lysis Buffer without lysate to determine background fluorescence.

-

-

Reaction Initiation: Prepare a 2x Reaction Buffer containing the this compound substrate. For a final concentration of 50 µM, add the appropriate volume of the 10 mM stock to the 2x Reaction Buffer. Add 50 µL of this mixture to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell type and the degree of apoptosis.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

Step 3: Data Analysis

-

Subtract Background: Subtract the fluorescence reading of the blank from all other readings.

-

Normalize Data: Normalize the background-subtracted fluorescence values to the protein concentration of each lysate.

-

Calculate Fold-Increase: Determine the fold-increase in caspase-9 activity by comparing the normalized fluorescence of the treated samples to that of the untreated control.

Conclusion

This compound is a highly effective and specific tool for the quantitative measurement of caspase-9 activity. A thorough understanding of its mechanism of action, the intricacies of the intrinsic apoptotic pathway, and adherence to rigorous experimental protocols are paramount for generating high-quality, reproducible data. This guide provides the necessary framework for researchers to confidently employ this compound in their investigations of apoptosis and related cellular processes.

References

An In-depth Technical Guide to the Ac-LEHD-AMC Fluorescence Principle for Caspase-9 Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of the fluorogenic substrate Ac-LEHD-AMC for the sensitive detection of caspase-9 activity. Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis, making its quantification essential for research in cancer, neurodegenerative disorders, and other diseases involving programmed cell death.

The Core Principle: Fluorescence Unmasking by Caspase-9

The utility of Acetyl-L-Leucyl-L-Glutamyl-L-Histidyl-L-Aspartyl-7-Amino-4-Methylcoumarin (this compound) as a tool for measuring caspase-9 activity lies in a straightforward yet sensitive enzymatic reaction. The substrate is composed of a specific tetrapeptide sequence (LEHD) recognized by caspase-9, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

In its conjugated state, the AMC fluorophore is non-fluorescent. However, upon the activation of the intrinsic apoptotic pathway, caspase-9 becomes catalytically active. Active caspase-9 specifically recognizes and cleaves the peptide sequence after the aspartic acid (D) residue. This cleavage event liberates the free AMC molecule, which, when excited by light at its optimal wavelength, emits a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of active caspase-9 present in the sample, allowing for precise quantification of enzymatic activity.

The cleavage of this compound by caspase-9 results in the release of the AMC fluorophore, which can be detected by measuring the fluorescence at an emission maximum of approximately 440-460 nm with an excitation maximum of 340-360 nm.[1]

Visualizing the Mechanism of Action

The Biological Context: Caspase-9 in the Intrinsic Apoptosis Pathway

Caspase-9 is an initiator caspase that plays a pivotal role in the mitochondrial-mediated (intrinsic) pathway of apoptosis.[2] This pathway is triggered by various intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal. These stress signals lead to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.[3]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, promoting its oligomerization into a heptameric, wheel-shaped protein complex known as the apoptosome.[4][5] The apoptosome then recruits pro-caspase-9, the inactive zymogen form of caspase-9, via interactions between their respective caspase recruitment domains (CARDs). The proximity of multiple pro-caspase-9 molecules within the apoptosome facilitates their dimerization and subsequent auto-activation through a conformational change. This newly activated caspase-9 can then proceed to activate downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.

Intrinsic Apoptosis Signaling Pathway

Quantitative Data and Substrate Specificity

The this compound substrate is highly selective for caspase-9. However, some level of cleavage by other caspases can occur, particularly at high concentrations. Below is a summary of the key quantitative parameters for this compound and related substrates.

| Parameter | Value | Notes |

| Excitation Wavelength | 340-360 nm | Optimal wavelength for exciting the free AMC fluorophore. |

| Emission Wavelength | 440-460 nm | Optimal wavelength for detecting the fluorescence of free AMC. |

| kcat/KM (for Ac-LEHD-AFC) | (12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹ | For caspase-9. AFC (7-amino-4-trifluoromethylcoumarin) is structurally similar to AMC. |

| Relative kcat/KM (this compound) | Caspase-9: 0.86 | Relative to other substrates for caspase-9. |

| Caspase-8: 7.80 ± 1.32 | Shows some cross-reactivity. | |

| Caspase-3 & -7 | No detectable cleavage. |

Experimental Protocols

Below is a detailed methodology for a typical in vitro caspase-9 activity assay using this compound.

Experimental Workflow

A. Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM Dithiothreitol (DTT).

-

HEPES/MES: Buffering agents to maintain a stable pH, typically around 6.5-7.5, which is optimal for caspase activity.

-

CHAPS: A non-denaturing zwitterionic detergent used to lyse cells and release cytosolic contents, including caspases, without denaturing them.

-

EDTA: A chelating agent that sequesters divalent metal ions which can inhibit protease activity.

-

DTT: A reducing agent that maintains the cysteine residue in the caspase active site in a reduced, active state.

-

PEG/Glycerol: Crowding agents that can enhance enzymatic activity.

-

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT.

-

This compound Substrate (10 mM Stock): Dissolve this compound in dimethyl sulfoxide (DMSO). Store at -20°C in light-protected aliquots.

-

AMC Standard (1 mM Stock): Dissolve free AMC in DMSO to create a standard curve for quantifying the amount of cleaved substrate.

B. Cell Lysis

-

Induce apoptosis in your cell line of choice using a known stimulus. A negative control of untreated cells should be processed in parallel.

-

Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 50-100 µL of ice-cold Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the cytosolic protein fraction.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

C. Caspase-9 Activity Assay

-

In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume to 50 µL with Assay Buffer.

-

Prepare an AMC standard curve by performing serial dilutions of the AMC stock solution in Assay Buffer.

-

Add 5 µL of 10 mM this compound to each well containing lysate (final concentration: ~100 µM, but may need optimization).

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.

D. Data Analysis

-

Subtract the background fluorescence (from a well with no lysate) from all readings.

-

Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of this curve represents the reaction rate.

-

Use the AMC standard curve to convert the fluorescence units into moles of AMC produced.

-

Calculate the caspase-9 activity, often expressed as pmol of AMC released per minute per mg of protein.

This in-depth guide provides the foundational knowledge and practical steps for utilizing this compound to accurately measure caspase-9 activity. By understanding the underlying principles and adhering to optimized protocols, researchers can generate robust and reproducible data critical for advancing our understanding of apoptosis and developing novel therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis - Wikipedia [en.wikipedia.org]

- 4. A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ac-LEHD-AMC: A Technical Guide for Caspase-9 Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl-L-leucyl-L-α-glutamyl-L-histidyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine (Ac-LEHD-AMC), a key fluorogenic substrate for the investigation of caspase-9 activity. This document details its chemical properties, the principles of its use in enzymatic assays, experimental protocols, and its role within the context of the intrinsic apoptosis pathway.

Core Properties of this compound

This compound is a synthetic peptide substrate specifically designed for the sensitive detection of caspase-9, an initiator caspase crucial to the intrinsic pathway of apoptosis. The peptide sequence LEHD is recognized and cleaved by active caspase-9. This cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), allowing for the quantification of enzyme activity.

| Property | Value |

| CAS Number | 292633-16-0[1][2] |

| Molecular Formula | C33H41N7O11 |

| Molecular Weight | 711.72 g/mol [1][3][4] |

| Excitation Wavelength | ~340-360 nm |

| Emission Wavelength | ~440-460 nm |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Principle of the Fluorogenic Assay

The utility of this compound in research and drug development lies in its application as a reporter molecule for caspase-9 activity. In its intact form, the AMC fluorophore is quenched and non-fluorescent. Upon cleavage of the peptide backbone by active caspase-9 between the aspartic acid (D) and the AMC moiety, AMC is released. The free AMC fluoresces strongly when excited with UV light, and the intensity of this fluorescence is directly proportional to the caspase-9 activity in the sample.

Caption: Workflow of the fluorogenic caspase-9 assay using this compound.

The Intrinsic Apoptosis Pathway and Caspase-9 Activation

Caspase-9 is a critical initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal. These stress signals lead to the release of cytochrome c from the mitochondria into the cytosol.

In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1). This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, leading to its oligomerization and the formation of a large protein complex known as the apoptosome. The apoptosome recruits pro-caspase-9, the inactive zymogen form of caspase-9. This recruitment facilitates the dimerization and subsequent auto-cleavage and activation of caspase-9. Active caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Caption: Simplified signaling cascade of the intrinsic apoptosis pathway leading to caspase-9 activation.

Experimental Protocol: Caspase-9 Activity Assay

This protocol provides a general guideline for measuring caspase-9 activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.

Materials:

-

This compound substrate

-

DMSO

-

Cell Lysis Buffer (e.g., Tris-based buffer with detergent)

-

Assay Buffer (e.g., 20 mM Tris, pH 7.4, with DTT and EDTA)

-

96-well black microplate

-

Fluorometric microplate reader

-

Cell samples (control and treated)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Prepare a 2X Assay Buffer containing DTT and EDTA.

-

-

Cell Lysis:

-

Induce apoptosis in your target cells using the desired method. Include a non-induced control group.

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

Dilute the cell lysates to a consistent protein concentration with Assay Buffer.

-

In a 96-well black microplate, add equal volumes of cell lysate and the 2X this compound working solution. A typical final concentration for the substrate is 50 µM.

-

Include a blank control containing lysis buffer and the substrate working solution.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light, for at least 1-2 hours.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~350-360 nm and emission at ~440-460 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

-

Caption: Step-by-step workflow for the caspase-9 activity assay.

References

- 1. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 3. What are caspase 9 activators and how do they work? [synapse.patsnap.com]

- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

Ac-LEHD-AMC: A Technical Guide to Studying the Intrinsic Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Ac-LEHD-AMC and its application in the study of the intrinsic apoptosis pathway. This document details the underlying principles, experimental protocols, and data analysis techniques for utilizing this compound to quantify caspase-9 activity, a key initiator caspase in intrinsic apoptosis.

Introduction: The Intrinsic Apoptosis Pathway and the Role of Caspase-9

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] Deregulation of apoptosis is implicated in a variety of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[1][2]

The intrinsic apoptosis pathway is initiated by a variety of intracellular stress signals, such as DNA damage, oxidative stress, and growth factor withdrawal.[3] These signals converge at the mitochondria, leading to the release of cytochrome c into the cytoplasm.[4] Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the inactive zymogen of caspase-9.

Activated caspase-9, an initiator caspase, subsequently cleaves and activates downstream effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

This compound: A Fluorogenic Substrate for Caspase-9

This compound is a synthetic tetrapeptide, N-acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The LEHD sequence is a preferred recognition and cleavage site for caspase-9.

Principle of Detection:

In its intact form, the this compound substrate is non-fluorescent as the AMC fluorophore is quenched by the peptide. Upon cleavage by active caspase-9 at the aspartate residue, free AMC is liberated. The released AMC fluoresces brightly upon excitation with ultraviolet light, with excitation and emission maxima typically in the range of 340-360 nm and 440-460 nm, respectively. The intensity of the fluorescence is directly proportional to the amount of active caspase-9 in the sample, allowing for quantitative measurement of enzyme activity.

Quantitative Data Presentation

The following tables summarize key quantitative parameters related to the use of this compound and other relevant compounds in caspase-9 research.

| Parameter | Value | Substrate | Enzyme Source | Reference |

| Excitation Maximum (λex) | 340-360 nm | This compound | Not Applicable | |

| Emission Maximum (λem) | 440-460 nm | This compound | Not Applicable | |

| Catalytic Efficiency (kcat/KM) | (12.8 ± 1.1) x 10^4 M⁻¹s⁻¹ | Ac-LEHD-AFC | Recombinant Caspase-9 |

| Inhibitor | IC50 (nM) | Assay Substrate | Target Caspase(s) | Reference |

| VRT-043198 | 5.07 | (Z-LEHD)2-R110 | Caspase-9 | |

| Nitrile acid compound 4 | 2.17 | (Z-LEHD)2-R110 | Caspase-9 | |

| Nitrile tetrazole compound 16 | 91.5 | (Z-LEHD)2-R110 | Caspase-9 | |

| Ac-LEHD-CHO | 49.2 | (Z-LEHD)2-R110 | Caspase-9 | |

| Z-LEHD-FMK TFA | Not specified (potent inhibitor) | Not specified | Caspase-9 | |

| Ac-LEHD-cmk | Not specified (potent inhibitor) | Not specified | Caspase-9 |

Table 2: IC50 Values of Various Inhibitors against Caspase-9. The IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50% and are indicative of inhibitor potency.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols can be adapted for specific experimental needs.

Biochemical Assay for Caspase-9 Activity in Cell Lysates

This protocol describes the measurement of caspase-9 activity in a cell-free system.

Materials:

-

Cells of interest (treated and untreated)

-

Chilled Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

This compound substrate (stock solution in DMSO, e.g., 10 mM)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Lysis:

-

Harvest cells and wash once with chilled PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-20 minutes with occasional vortexing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) containing the caspases.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

-

Adjust the volume of each well with Assay Buffer to a final volume of 90 µL.

-

Include a blank control (Assay Buffer only) and a negative control (lysate from untreated cells).

-

-

Reaction Initiation:

-

Prepare a working solution of this compound in Assay Buffer (e.g., 100 µM).

-

Add 10 µL of the this compound working solution to each well to initiate the reaction (final concentration of 10 µM).

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 450 nm using a microplate reader.

-

Incubate the plate at 37°C and take kinetic readings every 5-10 minutes for 1-2 hours, or take a single endpoint reading after a defined incubation period.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Plot the fluorescence intensity over time to determine the reaction rate.

-

Caspase-9 activity can be expressed as the rate of change in fluorescence units per microgram of protein.

-

Cell-Based Assay for Apoptosis Detection

This protocol allows for the measurement of caspase-9 activity in intact cells.

Materials:

-

Cells cultured in a 96-well clear-bottom black plate

-

Apoptosis-inducing agent

-

This compound substrate

-

Hoechst 33342 or other nuclear stain (optional)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well clear-bottom black plate at a desired density and allow them to adhere overnight.

-

-

Induction of Apoptosis:

-

Treat cells with the apoptosis-inducing agent at various concentrations and for different time points. Include untreated control wells.

-

-

Substrate Loading:

-

Prepare a working solution of this compound in cell culture medium (e.g., 20 µM).

-

Remove the treatment medium and add the this compound solution to each well.

-

If desired, add a nuclear stain to visualize cell nuclei.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope or a high-content imaging system.

-

Apoptotic cells will exhibit green fluorescence due to the cleavage of this compound by active caspase-9.

-

Quantify the number of fluorescent cells relative to the total number of cells (determined by nuclear staining) to determine the percentage of apoptotic cells.

-

High-Throughput Screening (HTS) of Caspase-9 Inhibitors

This protocol is designed for screening large compound libraries for potential caspase-9 inhibitors.

Materials:

-

Recombinant active caspase-9

-

Assay Buffer

-

This compound substrate

-

Compound library (in DMSO)

-

384-well black microplates

-

Robotic liquid handling system

-

Fluorometric microplate reader

Procedure:

-

Assay Miniaturization and Optimization:

-

Optimize the concentrations of caspase-9 and this compound to achieve a robust signal-to-background ratio in a 384-well format.

-

Determine the optimal incubation time for the enzymatic reaction.

-

-

Compound Plating:

-

Using a robotic liquid handling system, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.

-

Include positive controls (known caspase-9 inhibitor) and negative controls (DMSO vehicle).

-

-

Enzyme Addition:

-

Add a solution of recombinant caspase-9 in Assay Buffer to all wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

-

-

Substrate Addition and Signal Detection:

-

Add the this compound substrate solution to all wells to initiate the reaction.

-

Immediately read the fluorescence intensity over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Determine the percent inhibition for each compound relative to the DMSO control.

-

Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).

-

Perform dose-response experiments for the primary hits to determine their IC50 values.

-

Mandatory Visualizations

Signaling Pathway: Intrinsic Apoptosis

Caption: The intrinsic apoptosis signaling pathway initiated by cellular stress.

Experimental Workflow: Caspase-9 Activity Assay

Caption: A generalized workflow for a caspase-9 activity assay using this compound.

Logical Relationship: HTS Data Analysis Workflow

Caption: A logical workflow for high-throughput screening data analysis.

Troubleshooting and Data Interpretation

Common Issues and Solutions:

-

High Background Fluorescence:

-

Cause: Substrate degradation.

-

Solution: Prepare fresh substrate solution for each experiment and protect it from light.

-

-

Low Signal:

-

Cause: Insufficient caspase-9 activity, suboptimal assay conditions (pH, temperature), or presence of inhibitors in the sample.

-

Solution: Increase the amount of lysate, optimize assay buffer components, and ensure the absence of interfering substances.

-

-

Inconsistent Results:

-

Cause: Pipetting errors, temperature fluctuations, or well-to-well variability.

-

Solution: Use calibrated pipettes, ensure uniform temperature across the plate, and run replicates.

-

Data Interpretation:

-

Specificity: While this compound is selective for caspase-9, other caspases may exhibit some level of cross-reactivity. It is advisable to confirm findings using other methods, such as western blotting for caspase-9 cleavage or using specific caspase-9 inhibitors.

-

Off-Target Effects: In inhibitor screening, compounds may affect the fluorescence signal through mechanisms other than direct caspase-9 inhibition (e.g., autofluorescence, quenching). Counter-screens should be performed to rule out such artifacts.

-

Cellular Context: Results from biochemical assays should be validated in cell-based models to confirm the compound's activity in a more physiologically relevant system.

Conclusion

This compound is a valuable tool for researchers and drug development professionals studying the intrinsic apoptosis pathway. Its specificity for caspase-9 and the robust, quantitative nature of the fluorometric assay make it suitable for a wide range of applications, from basic research to high-throughput screening. By understanding the principles of the assay and following optimized protocols, researchers can gain valuable insights into the mechanisms of apoptosis and identify novel therapeutic agents that modulate this critical cellular process.

References

The Role of Caspase-9 in Ac-LEHD-AMC Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of caspase-9 in the cleavage of the fluorogenic substrate Ac-LEHD-AMC. Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway, is a focal point for research in cancer, neurodegenerative diseases, and other conditions where programmed cell death is dysregulated. Understanding its enzymatic activity through substrates like this compound is fundamental for the development of novel therapeutics. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and quantitative data to facilitate research and drug development in this domain.

Introduction to Caspase-9 and the Intrinsic Apoptotic Pathway

Caspase-9 is a cysteine-aspartic protease that plays a pivotal role in the initiation of the intrinsic, or mitochondrial, pathway of apoptosis.[1] This pathway is triggered by a variety of intracellular stress signals, including DNA damage, oxidative stress, and growth factor deprivation.[2] In its inactive form, procaspase-9 exists as a monomer in the cytosol.[3]

The activation of caspase-9 is a tightly regulated process centered around the formation of a multi-protein complex known as the apoptosome.[2][4] Upon receiving apoptotic stimuli, the mitochondrial outer membrane becomes permeabilized, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding event, in the presence of dATP/ATP, induces a conformational change in Apaf-1, promoting its oligomerization into a heptameric wheel-like structure—the apoptosome.

Procaspase-9 is recruited to the apoptosome via interactions between their respective caspase activation and recruitment domains (CARDs). This proximity-induced dimerization is thought to be the primary mechanism of caspase-9 activation, leading to its autocatalytic cleavage and the formation of the active heterotetramer. Once activated, caspase-9 proceeds to cleave and activate downstream effector caspases, such as caspase-3 and caspase-7, thereby committing the cell to apoptosis. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

This compound: A Fluorogenic Substrate for Caspase-9 Activity

The tetrapeptide sequence Leu-Glu-His-Asp (LEHD) is a preferred recognition motif for caspase-9. This specificity is exploited in the design of fluorogenic substrates like Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartyl-7-amino-4-methylcoumarin (this compound).

In its intact form, this compound is a non-fluorescent molecule. The AMC fluorophore is quenched by the attached peptide. Upon cleavage of the substrate by active caspase-9 at the aspartic acid residue, the free 7-amino-4-methylcoumarin (AMC) is released. Liberated AMC fluoresces brightly upon excitation with ultraviolet light (typically around 340-360 nm), with an emission maximum in the blue range (approximately 440-460 nm). The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-9, providing a sensitive and quantitative measure of its function.

Quantitative Analysis of Caspase-9 Activity

The enzymatic activity of caspase-9 can be characterized by its kinetic parameters and its sensitivity to various inhibitors. The use of this compound and similar fluorogenic substrates allows for the precise determination of these values.

Kinetic Parameters of Caspase-9

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Ac-LEHD-AFC | Value not specified | Value not specified | (12.8 ± 1.1) x 104 |

Table 1: Catalytic efficiency of caspase-9 with Ac-LEHD-AFC. The catalytic efficiency (kcat/KM) of caspase-9 for the fluorogenic substrate Ac-LEHD-afc has been reported as (12.8 ± 1.1) x 10^4 μM−1s−1.

Inhibition of Caspase-9 Activity

A variety of small molecules have been developed to inhibit caspase-9 activity, which are invaluable tools for studying its function and for therapeutic development. The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50).

| Inhibitor | IC50 / Ki | Cell/Assay System |

| Z-LEHD-FMK | Potent inhibitor | Cell-permeable, irreversible |

| Ac-DEVD-CHO | Ki = 60 nM | Weak inhibition |

| Q-VD-Oph | IC50 = 25-400 nM | Pan-caspase inhibitor |

| Alsterpaullone | Induces apoptosis via caspase-9 activation | Potent CDK and GSK-3 inhibitor |

| 10-Deacetyl-7-xylosyl paclitaxel | Induces apoptosis via caspase-9 activation | Paclitaxel derivative |

| Cinobufagin | Induces apoptosis via caspase-9 activation | Active ingredient of Venenum Bufonis |

| Terfenadine | Induces apoptosis via caspase-9 activation | H1 histamine receptor antagonist |

| Senkyunolide I | Inhibits cleaved caspase-9 expression | Compound from Ligusticum chuanxiong |

Table 2: A selection of molecules known to modulate caspase-9 activity. This table includes direct inhibitors and other compounds that affect the caspase-9 pathway.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of samples and the execution of caspase-9 activity assays using this compound.

Preparation of Cell Lysates

This protocol outlines the steps for preparing cytosolic extracts from both suspension and adherent cells for the measurement of caspase-9 activity.

Materials:

-

Cells of interest (suspension or adherent)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Microcentrifuge tubes, pre-chilled

-

Cell scraper (for adherent cells)

-

Microcentrifuge (refrigerated to 4°C)

Procedure for Suspension Cells:

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µl per 2-5 x 106 cells).

-

Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifuge the lysate at 10,000-16,000 x g for 10-15 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

-

The lysate can be used immediately or stored at -80°C for future use.

Procedure for Adherent Cells:

-

Aspirate the culture medium from the plate.

-

Wash the cells once with ice-cold PBS.

-

Add a small volume of ice-cold PBS and gently scrape the cells using a cell scraper.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Proceed from step 1 of the "Procedure for Suspension Cells".

Caspase-9 Activity Assay

This protocol describes the measurement of caspase-9 activity in cell lysates using the fluorogenic substrate this compound.

Materials:

-

Cell lysate (prepared as in section 4.1)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

-

This compound substrate (stock solution in DMSO, e.g., 10 mM)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with filters for excitation at ~350 nm and emission at ~450 nm

Procedure:

-

Thaw all reagents on ice.

-

Prepare the 2X Reaction Buffer with DTT immediately before use.

-

In a 96-well black microplate, add 50 µl of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µl of 2X Reaction Buffer to each well containing the cell lysate.

-

To initiate the reaction, add 5 µl of the this compound stock solution to each well to achieve the desired final concentration (e.g., 50 µM).

-

Include appropriate controls:

-

Blank: 50 µl of Cell Lysis Buffer and 50 µl of 2X Reaction Buffer.

-

Negative Control: Lysate from untreated or non-apoptotic cells.

-

Positive Control: Lysate from cells treated with a known apoptosis inducer or purified active caspase-9.

-

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

-

The fold-increase in caspase-9 activity can be determined by comparing the fluorescence of the treated samples to the untreated control after subtracting the blank reading.

AMC Standard Curve

To quantify the amount of cleaved substrate, a standard curve using free AMC is recommended.

Materials:

-

7-Amino-4-methylcoumarin (AMC) standard

-

1X Assay Buffer (same as the final buffer composition in the assay)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of AMC in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the AMC standard in 1X Assay Buffer to generate a range of known concentrations (e.g., 0 to 10 µM).

-

Add a fixed volume of each AMC dilution to the wells of a 96-well black microplate.

-

Measure the fluorescence of each standard at the same excitation and emission wavelengths used for the caspase activity assay.

-

Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.

-

Use the linear regression equation from the standard curve to convert the fluorescence readings from the experimental samples into the concentration of AMC produced.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in studying caspase-9.

Intrinsic Apoptotic Pathway Leading to Caspase-9 Activation

References

Ac-LEHD-AMC: A Comprehensive Technical Guide to Solubility, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the solubility and stability of Ac-LEHD-AMC (Acetyl-L-Leucyl-L-α-Glutamyl-L-Histidyl-N-(4-Methyl-2-Oxo-2H-1-Benzopyran-7-yl)-L-α-Asparagine), a fluorogenic substrate for caspase-9. The content herein is designed to support researchers and professionals in the fields of apoptosis research and drug development, offering detailed experimental protocols and critical data presented in a clear and accessible format.

Core Properties of this compound

This compound is a key reagent for assessing the activity of caspase-9, an initiator caspase central to the intrinsic pathway of apoptosis. The substrate consists of the peptide sequence Leu-Glu-His-Asp (LEHD) conjugated to 7-amino-4-methylcoumarin (AMC). Upon cleavage by active caspase-9, the highly fluorescent AMC moiety is released, providing a quantifiable signal that is directly proportional to the enzyme's activity.

Quantitative Solubility Data

The solubility of this compound is a critical factor for its effective use in various experimental settings. The following tables summarize the quantitative solubility data in commonly used solvents.

Table 1: Solubility in Organic Solvent

| Solvent | Concentration | Notes |

| DMSO | 250 mg/mL (351.26 mM) | May require sonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |

Table 2: Solubility in Aqueous Solutions

| Solvent | Concentration |

| Water | 1 mg/mL[2][3] |

| Phosphate Buffer (pH 7.5) | Soluble[4] |

Table 3: Stock Solution Preparation in DMSO

This table provides the required volume of DMSO to reconstitute a specific mass of this compound to a desired concentration.

| Mass of this compound | 1 mM | 5 mM | 10 mM |

| 1 mg | 1.4050 mL | 0.2810 mL | 0.1405 mL |

| 5 mg | 7.0252 mL | 1.4050 mL | 0.7025 mL |

| 10 mg | 14.0505 mL | 2.8101 mL | 1.4050 mL |

Data adapted from MedchemExpress.[1]

Stability and Storage

Proper storage of this compound is crucial to maintain its integrity and ensure reproducible experimental results.

Table 4: Stability and Storage Recommendations

| Form | Storage Temperature | Duration | Special Conditions |

| Lyophilized Powder | -20°C | ≥ 4 years | Keep cool and dry. |

| Stock Solution in DMSO | -80°C | 6 months | Store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution in DMSO | -20°C | 1 month | Store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles. |

Caspase-9 Signaling Pathway

This compound is a substrate for caspase-9, a critical initiator caspase in the intrinsic apoptosis pathway. This pathway is triggered by intracellular stress signals, leading to the activation of a cascade of caspases that ultimately result in programmed cell death.

Caption: Intrinsic apoptosis pathway initiated by cellular stress, leading to the formation of the apoptosome and activation of caspase-9.

Experimental Protocols

The following section provides a detailed methodology for a fluorometric caspase-9 activity assay using this compound.

1. Preparation of Reagents

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM DTT.

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C or -80°C as recommended in Table 4.

-

This compound Working Solution: Dilute the stock solution to a final concentration of 50 µM in the 2X Reaction Buffer.

2. Sample Preparation (Cell Lysates)

-

Induce apoptosis in your cell line of choice using a known method. A negative control of uninduced cells should be run in parallel.

-

Harvest cells by centrifugation at 1,500 rpm for 10 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).

-

Incubate the cell suspension on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

3. Caspase-9 Activity Assay

-

In a 96-well black, clear-bottom microplate, add 50-200 µg of protein lysate to each well. Adjust the volume to 50 µL with chilled Cell Lysis Buffer.

-

Add 50 µL of the 2X Reaction Buffer containing the this compound substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

4. Data Analysis

The fold-increase in caspase-9 activity can be determined by comparing the fluorescence readings from the induced apoptotic samples with those from the uninduced control samples after subtracting the background fluorescence from wells containing only lysis buffer and reaction buffer.

Experimental Workflow

The following diagram illustrates the key steps in the caspase-9 activity assay.

Caption: A streamlined workflow for the fluorometric determination of caspase-9 activity using this compound.

References

An In-depth Technical Guide to Caspase-9 Substrates in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of caspase-9, an essential initiator caspase in the intrinsic pathway of apoptosis. We will delve into its activation, substrate specificity, and diverse cellular roles. Furthermore, this document outlines detailed experimental protocols and presents key data in a structured format to facilitate understanding and application in a research setting.

Introduction to Caspase-9

Caspase-9 is a critical enzyme belonging to the caspase (cysteine-aspartic protease) family, which plays a central role in programmed cell death, or apoptosis, and inflammation.[1][2] As an initiator caspase, caspase-9 is responsible for triggering the intrinsic or mitochondrial apoptotic pathway in response to various cellular stresses like DNA damage, oxidative stress, and growth factor withdrawal.[3][4][5]

Structurally, like other caspases, procaspase-9 is synthesized as an inactive zymogen. It features a long N-terminal pro-domain containing a Caspase Activation and Recruitment Domain (CARD), which is crucial for its activation. This is followed by a large (p35) and a small (p12) catalytic subunit. The active site motif of human caspase-9 is QACGG, which differs slightly from the highly conserved QACRG motif found in many other caspases.

The Intrinsic Pathway: Activation of Caspase-9

The activation of caspase-9 is a tightly regulated process that occurs on a multi-protein complex known as the apoptosome.

Key Steps in Activation:

-

Mitochondrial Stress and Cytochrome c Release: Apoptotic stimuli lead to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP or ATP, induces a conformational change in Apaf-1, promoting its oligomerization into a heptameric, wheel-like structure—the apoptosome.

-

Procaspase-9 Recruitment and Dimerization: The CARD domain of procaspase-9 is recruited to the central hub of the apoptosome via interactions with the CARD domains of Apaf-1. This proximity facilitates the dimerization of procaspase-9 monomers.

-

Autocatalytic Cleavage and Activation: The dimerization induces a conformational change that activates the enzyme. This is followed by rapid autocatalytic cleavage, typically at Asp315 and Asp330, which stabilizes the active conformation. However, cleavage is not strictly required for its initial catalytic activity, which is primarily induced by dimerization.

The activated caspase-9 then proceeds to cleave and activate downstream effector caspases, initiating a proteolytic cascade that culminates in cell death.

References

- 1. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 2. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are caspase 9 activators and how do they work? [synapse.patsnap.com]

- 5. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ac-LEHD-AMC Caspase-9 Activity Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the measurement of caspase-9 activity in cell lysates using the fluorogenic substrate Ac-LEHD-AMC (Acetyl-L-Leucyl-L-Glutamyl-L-Histidyl-L-Aspartyl-7-Amino-4-Methylcoumarin). This assay is a critical tool for studying the intrinsic apoptosis pathway and for the screening of potential therapeutic agents that modulate this pathway.

Introduction to Caspase-9 and the this compound Assay

Caspase-9 is a key initiator caspase in the intrinsic pathway of apoptosis.[1] This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal, which lead to the release of cytochrome c from the mitochondria.[2] In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then oligomerizes to form a large protein complex known as the apoptosome.[3][4] Pro-caspase-9 is recruited to the apoptosome, leading to its dimerization and activation through autoproteolytic cleavage.[4] Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.

The this compound assay provides a sensitive and specific method for quantifying caspase-9 activity. The synthetic tetrapeptide substrate, LEHD, is specifically recognized and cleaved by active caspase-9. The substrate is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the fluorescence of AMC is quenched. Upon cleavage by caspase-9, free AMC is released, resulting in a significant increase in fluorescence that can be measured using a fluorometer. The intensity of the fluorescence is directly proportional to the caspase-9 activity in the sample.

Caspase-9 Signaling Pathway

The intrinsic pathway of apoptosis, culminating in the activation of effector caspases, is initiated by the activation of caspase-9.

Caption: Intrinsic pathway of apoptosis showing caspase-9 activation.

Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats. It is recommended to run samples and controls in at least duplicate.

Materials and Reagents

| Reagent | Recommended Storage |

| This compound Substrate | -20°C (protect from light) |

| Cell Lysis Buffer | 4°C |

| 2X Reaction Buffer | 4°C |

| Dithiothreitol (DTT), 1 M stock | -20°C |

| DMSO (for substrate reconstitution) | Room Temperature |

| 96-well black, clear-bottom microplate | Room Temperature |

Reagent Preparation

-

This compound Substrate Stock Solution (10 mM): Reconstitute the this compound in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Cell Lysis Buffer: A common lysis buffer contains 1% Nonidet P-40, 200 mM NaCl, 20 mM Tris/HCl (pH 7.4), and protease inhibitors. Alternatively, commercially available lysis buffers are recommended.

-

1X Reaction Buffer with DTT: Prepare the required volume of 1X Reaction Buffer by diluting the 2X Reaction Buffer with an equal volume of sterile water. Immediately before use, add DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 1X Reaction Buffer).

Assay Procedure

The following workflow outlines the key steps for performing the caspase-9 activity assay.

Caption: Experimental workflow for the this compound caspase-9 assay.

Step-by-Step Method:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. For a negative control, incubate an equal number of cells without the stimulus.

-

Cell Lysis:

-

Harvest cells and pellet 2-5 x 10^6 cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

-

Prepare Cell Lysate:

-

Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your cell lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method.

-

Assay Plate Setup:

-

In a 96-well black plate, add 100-200 µg of protein from each cell lysate to individual wells.

-

Adjust the volume in each well to 50 µL with Cell Lysis Buffer.

-

Include a blank control well containing 50 µL of Cell Lysis Buffer without any lysate.

-

-

Reaction Setup:

-

Prepare the 2X Reaction Buffer with DTT as described in the "Reagent Preparation" section.

-

Add 50 µL of the 2X Reaction Buffer with DTT to each well containing cell lysate and to the blank control well.

-

-

Substrate Addition:

-

Add 5 µL of 4 mM this compound substrate to each well for a final concentration of 200 µM.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate fluorometer. The excitation and emission wavelengths for AMC are approximately 340-360 nm and 440-460 nm, respectively.

-

Data Analysis

-

Background Subtraction: Subtract the fluorescence reading from the blank control well from all other readings.

-

Calculate Fold-Increase in Activity: The fold-increase in caspase-9 activity can be determined by comparing the background-subtracted fluorescence of the treated samples to that of the untreated (control) samples.

Fold-Increase = (Fluorescence of Treated Sample - Blank) / (Fluorescence of Untreated Control - Blank)

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence | Contaminated reagents or substrate degradation | Use fresh reagents. Protect the this compound substrate from light. |

| Low or no signal in apoptotic samples | Insufficient caspase-9 activation | Optimize the induction time and dose of the apoptotic stimulus. Ensure DTT is added to the reaction buffer immediately before use. |

| Inconsistent results between replicates | Pipetting errors or inaccurate protein quantification | Use calibrated pipettes. Ensure thorough mixing of samples. Perform protein quantification carefully. |

Summary of Quantitative Parameters

| Parameter | Value | Reference |

| This compound Stock Concentration | 10 mM in DMSO | |

| Final this compound Concentration | 200 µM | |

| DTT Final Concentration | 10 mM | |

| Incubation Temperature | 37°C | |

| Incubation Time | 1-2 hours | |

| Excitation Wavelength | 340-360 nm | |

| Emission Wavelength | 440-460 nm | |

| Amount of Protein per well | 100-200 µg |

References

- 1. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]

- 3. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 4. Caspase-9 - Wikipedia [en.wikipedia.org]

Measuring Apoptosis: A Detailed Guide to Using Ac-LEHD-AMC for Caspase-9 Activity in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key family of proteases responsible for executing this process are the caspases. Caspase-9 stands as a critical initiator caspase in the intrinsic apoptotic pathway, which is triggered by cellular stress, DNA damage, or developmental cues.[1][2] The activation of caspase-9 is a pivotal event, leading to a cascade of downstream effector caspases, ultimately resulting in the dismantling of the cell.[2][3]

The fluorogenic substrate Acetyl-Leu-Glu-His-Asp-7-Amino-4-methylcoumarin (Ac-LEHD-AMC) is a highly specific and sensitive tool for quantifying caspase-9 activity.[4] This peptide sequence is recognized and cleaved by active caspase-9 at the aspartate residue. This cleavage liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected fluorometrically. The intensity of the fluorescence is directly proportional to the level of active caspase-9 in the sample, providing a quantitative measure of apoptosis induction.

This document provides a comprehensive, step-by-step guide for utilizing this compound to measure caspase-9 activity in cell lysates, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.

Signaling Pathway

The activation of caspase-9 is a central event in the intrinsic pathway of apoptosis. This pathway is initiated by various intracellular stimuli, leading to the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, leading to the formation of active caspase-9. Active caspase-9, in turn, cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Experimental Workflow

The overall experimental workflow for the caspase-9 activity assay using this compound involves several key stages: sample preparation, where apoptosis is induced in cell cultures; cell lysis to release intracellular contents; the enzymatic reaction with the fluorogenic substrate; and finally, the detection and quantification of the fluorescent signal.

Detailed Experimental Protocols

Materials and Reagents

-

Cells of Interest: Untreated (negative control) and treated with an apoptosis-inducing agent.

-

This compound Substrate: Store at -20°C, protected from light.

-

Cell Lysis Buffer: (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% Triton X-100). Store at 4°C.

-

2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA, 2 mM DTT). Prepare fresh by adding DTT to the buffer immediately before use.

-

Dithiothreitol (DTT): 1 M stock solution, store at -20°C.

-

Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

-

Protein Assay Reagent: (e.g., BCA Protein Assay Kit).

-

96-well black, clear-bottom microplates: For fluorescence assays.

-

Fluorometric microplate reader.

Protocol 1: Preparation of Cell Lysates

For Adherent Cells:

-

Induce Apoptosis: Treat cells with the desired stimulus. Include an untreated control group.

-

Harvest Cells: Carefully aspirate the culture medium.

-

Wash: Gently wash the cells once with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 0.5 mL for a 10 cm plate).

-

Scrape and Collect: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 15-30 minutes.

-

Centrifugation: Centrifuge the lysate at ≥10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect Supernatant: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.

For Suspension Cells:

-

Induce Apoptosis: Treat cells with the desired stimulus in culture.

-

Harvest Cells: Transfer the cell suspension to a centrifuge tube.

-

Centrifugation: Pellet the cells by centrifuging at 300-400 x g for 5-10 minutes at 4°C.

-

Wash: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again as in the previous step.

-

Lysis: Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-5 x 10^6 cells).

-

Freeze-Thaw (Optional): To enhance lysis, subject the cell suspension to 3-5 cycles of freezing in liquid nitrogen and thawing at 37°C.

-

Centrifugation: Centrifuge the lysate at ≥10,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Transfer the supernatant to a new pre-chilled tube.

Protocol 2: Protein Quantification

It is crucial to determine the protein concentration of each cell lysate to normalize the caspase-9 activity. Use a standard protein assay method, such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions. Dilute the lysates in Cell Lysis Buffer if necessary to fall within the linear range of the assay.

Protocol 3: Caspase-9 Activity Assay

-

Prepare Reagents: Thaw the this compound substrate and other necessary reagents on ice, protected from light. Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 2 mM.

-

Prepare Lysate Dilutions: Dilute the cell lysates with Cell Lysis Buffer to an equal protein concentration for all samples (e.g., 1-2 mg/mL).

-

Set up the Assay Plate: In a 96-well black microplate, add the following to each well:

-

Sample Wells: 50 µL of diluted cell lysate.

-

Negative Control Wells: 50 µL of diluted lysate from untreated cells.

-

Blank Wells (for substrate and lysate background): 50 µL of Cell Lysis Buffer.

-

-

Add Reaction Buffer: Add 50 µL of 2X Reaction Buffer to all wells.

-